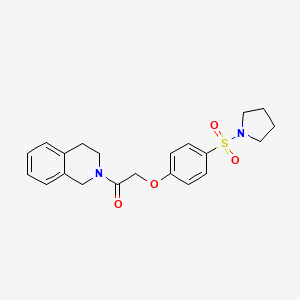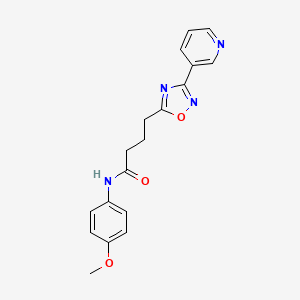
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of protein kinases.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not well understood. However, it has been reported to interact with various cellular targets, including enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinases, which are involved in several cellular processes, including cell proliferation and differentiation. It has also been reported to interact with GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a versatile tool for studying various cellular processes. This compound has been shown to interact with several cellular targets, making it a useful tool for investigating the mechanisms of action of various drugs and other compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its potential use as a therapeutic agent. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may have important applications in the field of analytical chemistry.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxybenzoyl chloride with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-9-7-14(8-10-15)20-16(23)5-2-6-17-21-18(22-25-17)13-4-3-11-19-12-13/h3-4,7-12H,2,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZWHCHRDMWXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



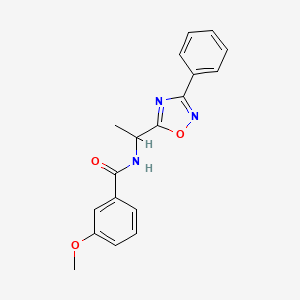
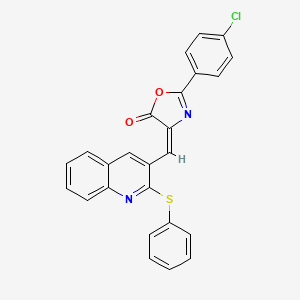
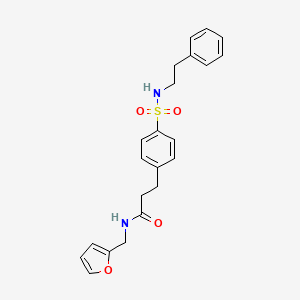
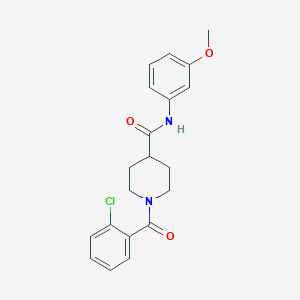

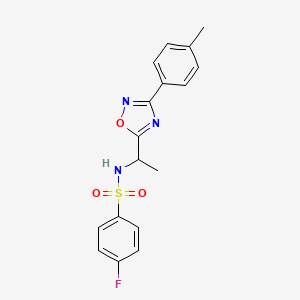

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)



